molecular formula C15H27NO11 B15198997 methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

Cat. No.: B15198997
M. Wt: 397.37 g/mol
InChI Key: PKPZITUQXLANSE-AEBMIEDASA-N
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Description

Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide glycoside composed of two sugar molecules: galactose and glucose. This compound is often used in biochemical research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosidation of monosaccharide derivatives. One common method is the halide ion-promoted glycosidation, using methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-beta-D-galactopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying glycosidation reactions and carbohydrate chemistry.

    Biology: It is used to study carbohydrate-protein interactions and the role of carbohydrates in biological systems.

    Medicine: It has applications in the development of diagnostic assays and therapeutic agents, particularly for diseases involving carbohydrate metabolism.

    Industry: It is used in the production of various biochemical reagents and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins. For example, it can act as a substrate for beta-hexosaminidases, enzymes that cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent compound . This property is utilized in various biochemical assays to measure enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is unique due to its disaccharide structure, which allows it to interact with a broader range of biological molecules compared to monosaccharide derivatives. This makes it particularly valuable in studies of carbohydrate-protein interactions and enzyme activity.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)13(7(4-18)26-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)25-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1

InChI Key

PKPZITUQXLANSE-AEBMIEDASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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